molecular formula C23H25N3O4S B2453077 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide CAS No. 1235675-66-7

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B2453077
CAS No.: 1235675-66-7
M. Wt: 439.53
InChI Key: HHZSYDHGQBWHCE-FNORWQNLSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
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Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its anticancer properties, antioxidant effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C₁₅H₁₇N₃O₃S
  • Molecular Weight: 303.37 g/mol
  • CAS Number: 82857-82-7

The structural features include a benzo[d][1,3]dioxole moiety, which is known for its biological activity, particularly in anticancer and antioxidant contexts.

Anticancer Activity

Research has indicated that benzodioxole derivatives exhibit significant anticancer properties. A study evaluated various benzodioxole derivatives, including those similar to our compound of interest. The findings revealed that compounds with an amide group showed potent cytotoxicity against cancer cell lines, particularly Hep3B liver cancer cells. For instance, the IC₅₀ values for these compounds ranged from 3.94 to 9.12 mM, indicating their effectiveness compared to standard treatments like Doxorubicin .

Table 1: Anticancer Activity of Benzodioxole Derivatives

CompoundIC₅₀ (mM)Cell LineComparison to Doxorubicin
2a3.94Hep3BStronger
2b9.12Hep3BWeaker

The study further demonstrated that compound 2a significantly inhibited cell cycle progression at the G2-M phase, suggesting a mechanism of action that disrupts cancer cell proliferation .

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. Compounds with similar structures showed varying degrees of antioxidant activity, with some exhibiting comparable effects to known antioxidants such as Trolox. The ability to scavenge free radicals is crucial for mitigating oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Comparison to Trolox
2a78Comparable
2b65Lower

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Cell Cycle Arrest: The compound induces G2-M phase arrest in cancer cells, which is critical for preventing tumor growth.
  • Antioxidant Mechanism: By scavenging free radicals, the compound reduces oxidative damage in cells, which can lead to cancer progression and other diseases.
  • Modulation of Signaling Pathways: Similar compounds have been shown to interact with various signaling pathways involved in apoptosis and cell survival, enhancing their therapeutic efficacy .

Case Studies

Several studies have highlighted the biological potential of related compounds:

  • A study on benzodioxole derivatives demonstrated their effectiveness against multiple cancer types and noted their ability to enhance the efficacy of traditional chemotherapeutics.
  • Another investigation focused on the synthesis and evaluation of related compounds for their anti-inflammatory and analgesic properties, indicating a broad spectrum of biological activities associated with this chemical class .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-31-22-18(3-2-10-24-22)23(28)26-11-8-17(9-12-26)14-25-21(27)7-5-16-4-6-19-20(13-16)30-15-29-19/h2-7,10,13,17H,8-9,11-12,14-15H2,1H3,(H,25,27)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZSYDHGQBWHCE-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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